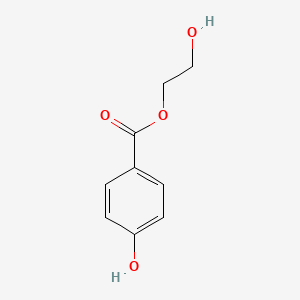

2-Hydroxyethyl 4-hydroxybenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 107837. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxyethyl 4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHGEIJFEHZKHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)OCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00296123 | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2496-90-4 | |

| Record name | Ethylene glycol MONO-4-hydroxybenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002496904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2496-90-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydroxyethyl 4-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00296123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxyethyl 4-Hydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL MONO-4-HYDROXYBENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WGI1Z327U0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Hydroxyethyl 4-hydroxybenzoate: Mechanisms and Methodologies

Abstract

2-Hydroxyethyl 4-hydroxybenzoate, a monoester of 4-hydroxybenzoic acid and ethylene glycol, is a compound of interest in polymer chemistry and as a potential intermediate in the synthesis of various functional materials. As a member of the broader paraben family, understanding its synthesis provides critical insights into esterification processes involving polyfunctional reactants.[1][2] This technical guide provides an in-depth examination of the core synthetic routes for this compound, with a primary focus on the acid-catalyzed esterification mechanism. We will dissect the reaction pathway, evaluate various catalytic systems, present detailed experimental protocols, and discuss purification and characterization strategies. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this synthesis.

Foundational Principles of Synthesis

The formation of this compound is fundamentally an esterification reaction. There are two primary, industrially relevant pathways to achieve this synthesis:

-

Direct Esterification (Fischer-Speier Reaction): This is the most common and direct route, involving the reaction of 4-hydroxybenzoic acid (p-hydroxybenzoic acid) with ethylene glycol in the presence of an acid catalyst.[3][4] This equilibrium-driven process is favored for its straightforward approach, though it requires careful control of reaction conditions to maximize yield and selectivity.[5]

-

Transesterification: An alternative pathway involves reacting a short-chain alkyl ester of 4-hydroxybenzoic acid, such as methyl 4-hydroxybenzoate, with ethylene glycol.[6][7] This reaction is typically driven by heating the mixture to distill off the more volatile short-chain alcohol (e.g., methanol), thereby shifting the equilibrium toward the desired 2-hydroxyethyl ester product.[3] This method is particularly advantageous when synthesizing longer-chain esters or when the starting acid has poor solubility.[7]

The choice between these methods depends on factors such as raw material availability, cost, desired purity, and the scale of production. For the purpose of this guide, we will focus primarily on the direct esterification route due to its prevalence and illustrative mechanistic principles.

The Core Mechanism: Acid-Catalyzed Esterification

The synthesis of this compound from 4-hydroxybenzoic acid and ethylene glycol is a classic example of Fischer-Speier esterification. The reaction is reversible and requires an acid catalyst to proceed at a practical rate.[5][8] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.

The mechanism unfolds in several discrete steps:

-

Protonation of the Carbonyl Group: The acid catalyst (H⁺) protonates the carbonyl oxygen of 4-hydroxybenzoic acid, creating a resonance-stabilized cation. This activation step is crucial for the subsequent nucleophilic attack.[8]

-

Nucleophilic Attack: A lone pair of electrons from one of the hydroxyl groups of ethylene glycol attacks the now highly electrophilic carbonyl carbon. This forms a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion (the attacking hydroxyl group) to one of the existing hydroxyl groups on the tetrahedral intermediate, converting it into a good leaving group (water).

-

Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, expelling a molecule of water.

-

Deprotonation: The protonated ester product is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.

A critical consideration in this synthesis is the bifunctional nature of ethylene glycol. To minimize the formation of the diester byproduct (ethylene glycol bis(4-hydroxybenzoate)), an excess of ethylene glycol is typically used.[9] This application of Le Chatelier's principle shifts the statistical probability of the reaction to favor mono-esterification. Furthermore, removing the water formed during the reaction, often accomplished using a Dean-Stark apparatus, drives the equilibrium towards the products, resulting in higher conversion rates.[9]

Evaluation of Catalytic Systems

The choice of catalyst is paramount to the efficiency, environmental impact, and economic viability of the synthesis. Catalysts are broadly categorized as homogeneous or heterogeneous.

-

Homogeneous Catalysts: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid are highly effective.[4][5] However, their use presents significant challenges, including equipment corrosion and difficult separation from the reaction mixture, which often requires neutralization and extensive washing steps.[4]

-

Heterogeneous (Solid Acid) Catalysts: To overcome the drawbacks of homogeneous systems, "green" solid acid catalysts have been developed. These are insoluble in the reaction medium and can be easily removed by simple filtration, allowing for catalyst recycling and a more environmentally benign process.[3][10] They also tend to be less corrosive.

The following table summarizes the performance of various catalysts reported for the esterification of 4-hydroxybenzoic acid.

| Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading | Reaction Time (hours) | Yield (%) | Reference |

| Sulfamic Acid | 1:4 (Ethanol) | 10.3% of total reactants | 3 | 90.38 | [10] |

| Neodymium Trioxide | 1:5 (Ethanol) | 6% of acid dosage | 4 | 78.4 | [10] |

| Sodium Bisulfate | Not Specified (Ethanol) | 0.4 g per 0.1 mol acid | 0.12 (Microwave) | 83.0 | [10] |

| Montmorillonite K10 Clay | 1:10 (Methanol) | 20 wt% of acid | 6 | 95 | [3][4] |

Detailed Experimental Protocols

This section provides a representative, step-by-step methodology for the laboratory-scale synthesis of this compound via direct esterification.

Protocol 1: Direct Esterification using Sulfuric Acid Catalyst

Rationale: This protocol employs a traditional and potent homogeneous acid catalyst to achieve high conversion. The use of excess ethylene glycol and reflux conditions helps drive the reaction to completion.

Materials:

-

4-Hydroxybenzoic acid (1 eq.)

-

Ethylene glycol (2-3 eq.)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 1-2% of total reactant mass)

-

Toluene (as solvent and for azeotropic water removal)

-

Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate solution (for neutralization)

-

Brine (for washing)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus fitted with a reflux condenser, add 4-hydroxybenzoic acid (1 eq.), ethylene glycol (2-3 eq.), and toluene.

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing for 4-6 hours or until no more water is collected, monitoring the reaction's progress via Thin-Layer Chromatography (TLC).[9]

-

Workup & Neutralization: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Dilute with ethyl acetate and wash with water. Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (ethyl acetate and toluene) under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude solid or oil can be purified by recrystallization from a suitable solvent system (e.g., acetone-water or ethyl acetate-hexane) to yield pure this compound.[11]

Product Purification and Characterization

Post-synthesis, achieving a high degree of purity is essential. The primary methods are:

-

Recrystallization: This is the most common method for purifying the solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures, allowing for the formation of pure crystals upon cooling while impurities remain in the mother liquor.

-

Column Chromatography: For difficult-to-separate mixtures or for achieving very high purity, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane) is typically used to elute the components.[3]

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

Thin-Layer Chromatography (TLC): Used to monitor the reaction and assess the purity of the final product against starting materials.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the synthesized ester.

-

Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

-

Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The synthesis of this compound is most effectively achieved through the acid-catalyzed Fischer esterification of 4-hydroxybenzoic acid and ethylene glycol. The reaction mechanism is a well-understood, multi-step process hinging on the activation of the carboxylic acid by a catalyst. While traditional homogeneous catalysts like sulfuric acid are effective, modern heterogeneous solid-acid catalysts offer a more sustainable and process-friendly alternative. Successful synthesis relies on controlling the reaction equilibrium by using an excess of the alcohol reactant and efficiently removing the water byproduct. Rigorous purification and subsequent analytical characterization are crucial to ensure the final product meets the required specifications for its intended application.

References

-

ResearchGate. (2014). Does anyone have a synthetic procedure for this compound? [Online discussion]. Available at: [Link]

-

Yang, W., et al. (2018). Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. Semantic Scholar. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of N-(2-hydroxyethyl)-4-hydroxybenzamide. Available at: [Link]

-

Yang, W., et al. (2018). Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). synthesis of parabens from p-hydroxyl benzoic acid. [Image]. Available at: [Link]

-

MDPI. (2023). The Application of Multiple Strategies to Enhance Methylparaben Synthesis Using the Engineered Saccharomyces cerevisiae. Available at: [Link]

-

National Institutes of Health. (n.d.). This compound. PMC. Available at: [Link]

-

Kosová, M., et al. (2015). Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol. PubMed. Available at: [Link]

-

IJFANS. (n.d.). Synthesis and Antibacterial activity of Methyl Paraben derivatives. Available at: [Link]

- Google Patents. (2016). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.

-

ResearchGate. (n.d.). The mechanism of esterification of p-hydroxybenzoic acid with glucose using SO4 2-. [Image]. Available at: [Link]

-

National Institutes of Health. (n.d.). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. PMC. Available at: [Link]

-

Wikipedia. (n.d.). 4-Hydroxybenzoic acid. Available at: [Link]

-

CABI Digital Library. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. This compound | 2496-90-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Antimicrobial effect of 4-hydroxybenzoic acid ester with glycerol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Page loading... [guidechem.com]

- 11. prepchem.com [prepchem.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxyethyl 4-hydroxybenzoate

Abstract: This document provides a comprehensive technical overview of the physicochemical properties of 2-Hydroxyethyl 4-hydroxybenzoate (CAS No. 2496-90-4). Intended for researchers, scientists, and professionals in drug development and cosmetic science, this guide synthesizes critical data on the compound's identity, physical and chemical characteristics, and stability. Furthermore, it presents a detailed, field-proven experimental protocol for the determination of aqueous solubility, complete with an explanation of the causal factors behind methodological choices. The aim is to furnish a practical and authoritative resource that connects the fundamental properties of this compound to its real-world applications and analytical characterization.

Introduction

This compound, also known as 2-Hydroxyethylparaben, is an ester of 4-hydroxybenzoic acid.[1] It belongs to the paraben family, a class of compounds widely utilized for their bactericidal and fungicidal properties, serving as effective preservatives in pharmaceuticals, cosmetics, and food products.[2][3] The unique structure of this compound, featuring both a phenolic hydroxyl group and a primary alcohol in its ester side-chain, imparts distinct physicochemical characteristics that influence its solubility, stability, and preservative efficacy. Understanding these properties is paramount for formulation scientists aiming to optimize product stability, ensure safety, and predict the compound's behavior in various matrices. This guide delves into these core attributes to provide a foundational understanding for its practical application.

Section 1: Core Physicochemical Profile

A compound's behavior in a formulation is dictated by its intrinsic physicochemical properties. The data for this compound are summarized below, followed by a discussion of their implications.

Summary of Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 2496-90-4 | [4] |

| Molecular Formula | C₉H₁₀O₄ | [4] |

| Molecular Weight | 182.17 g/mol | [4] |

| Appearance | White to almost white crystalline powder | [1][5] |

| Melting Point | 139.0 to 142.0 °C | [1][5] |

| Boiling Point | 202 °C at 2.4 mmHg | [1] |

| pKa | ~8.4 (Estimated based on 4-hydroxybenzoic acid) | [6] |

| LogP (Octanol/Water) | ~1.9 (Estimated based on similar parabens) | [7] |

Molecular Structure and Identity

-

Chemical Name: this compound

-

Synonyms: 4-Hydroxybenzoic Acid 2-Hydroxyethyl Ester, 2-Hydroxyethylparaben[1]

-

Structure:

Comment: The structure consists of a para-substituted benzene ring with a hydroxyl group and an ester group. The ester side-chain is a 2-hydroxyethyl group, which introduces an additional hydroxyl functional group compared to more common parabens like methylparaben or ethylparaben.

Physical Properties

The compound exists as a white crystalline solid at room temperature.[1][5] Its relatively high melting point (139-142 °C) indicates strong intermolecular forces within the crystal lattice, likely due to hydrogen bonding facilitated by both the phenolic and alcoholic hydroxyl groups.[1][8] This thermal stability is a desirable trait for preservatives used in manufacturing processes that may involve heating steps.[9]

Solubility Profile

Acidity (pKa)

The primary acidic proton is on the phenolic hydroxyl group. The pKa of the parent 4-hydroxybenzoic acid is approximately 4.54, but esterification significantly reduces the electron-withdrawing effect on the phenolic group, raising its pKa.[6] For comparison, the pKa of methylparaben is around 8.4. It is reasonable to estimate that the pKa of this compound is in a similar range. This value is critical for formulation science; at a pH below its pKa, the compound is predominantly in its neutral, more oil-soluble form, while at a pH above its pKa, it forms a phenolate salt, which is more water-soluble but may have altered antimicrobial activity. Parabens generally exhibit stability and efficacy across a pH range of 4 to 8.[9]

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental LogP for this specific compound is not listed, the calculated XLogP3 for the similar 2-Hydroxypropyl 4-hydroxybenzoate is 1.9.[7] This moderate lipophilicity suggests that this compound can partition into the lipid phases of emulsions and penetrate microbial cell membranes, which is essential for its function as a preservative.[11]

Section 2: Experimental Determination of Aqueous Solubility

To ensure the reliability and reproducibility of physicochemical data, standardized experimental protocols are essential. The determination of aqueous solubility is a fundamental test for any compound intended for pharmaceutical or cosmetic use.

Protocol: Aqueous Solubility Determination via the Shake-Flask Method (OECD Guideline 105)

This method is considered the "gold standard" for determining the solubility of substances with solubilities greater than 10⁻² g/L.[12][13]

Expertise & Causality: The core principle of this method is to achieve a thermodynamic equilibrium between the undissolved solid and the saturated aqueous solution.[14] The choice of the shake-flask method over others (like the column elution method) is appropriate for parabens, which are expected to have solubility in this range.[13] Agitation and temperature control are critical variables that are rigorously managed to ensure the equilibrium is genuine and not a supersaturated or incompletely dissolved state.

Trustworthiness & Self-Validation: The protocol incorporates a preliminary test to estimate the solubility and equilibration time. The definitive test is run in triplicate with sampling at multiple time points (e.g., 24, 48 hours) to confirm that a plateau concentration (equilibrium) has been reached, thus providing a self-validating system.[15]

Materials & Reagents:

-

This compound (purity >98%)

-

Reagent-grade water (e.g., HPLC-grade or Milli-Q)

-

Glass flasks with stoppers or screw caps (e.g., 50 mL)

-

Thermostatically controlled shaker bath or incubator

-

Centrifuge capable of holding the flasks

-

Syringes and non-adsorptive membrane filters (e.g., 0.22 µm PVDF)

-

Calibrated analytical balance

-

Validated analytical method for quantification (e.g., HPLC-UV)

Step-by-Step Methodology:

-

Preliminary Test: a. Add approximately 100 mg of the test substance to a flask. b. Add water in 1 mL increments, shaking vigorously for 10 minutes after each addition.[15] c. Visually observe for complete dissolution to get a rough estimate of the solubility. This helps determine the amount of substance to use in the main test.

-

Definitive Test (Equilibration): a. Weigh an amount of this compound into three separate flasks. This amount should be at least five times the quantity estimated to saturate the chosen volume of water, ensuring an excess of solid remains.[15] b. Add a precise volume of reagent-grade water to each flask (e.g., 25 mL). c. Place the sealed flasks in a thermostatic shaker bath set to the desired temperature (e.g., 20 ± 0.5 °C).[13] d. Agitate the flasks at a constant speed sufficient to keep the solid suspended.

-

Sampling and Phase Separation: a. After a predetermined equilibration time (e.g., 24 hours), stop agitation and allow the flasks to stand in the temperature-controlled bath for at least 24 hours to allow coarse particles to settle. b. To separate the aqueous phase from the undissolved solid, centrifuge the flasks at a high speed until a clear supernatant is obtained. Causality: Centrifugation is superior to filtration alone for initial separation as it minimizes the risk of filter clogging and adsorption of the solute onto the filter medium. c. Carefully draw a sample from the supernatant using a syringe. Immediately filter the sample through a 0.22 µm membrane filter into a clean vial for analysis. Causality: This final filtration step removes any remaining fine particulates that could interfere with the analysis and falsely elevate the measured concentration.

-

Confirmation of Equilibrium: a. Reseal the flasks and continue agitation for another 24 hours. b. Repeat the sampling and phase separation process (Step 3). c. Analyze the samples from both time points. If the concentrations are within analytical agreement (e.g., <5% difference), equilibrium is considered to have been reached. If not, continue the process for another 24 hours.

-

Quantification: a. Analyze the concentration of this compound in the filtered aqueous samples using a validated HPLC-UV method. b. The average concentration from the three replicate flasks at equilibrium represents the aqueous solubility.

Section 3: Visualization of Experimental Workflow

A visual representation of the experimental workflow can clarify the logical progression of the protocol.

Caption: Workflow for the OECD 105 Shake-Flask Solubility Method.

Section 4: Stability & Degradation Profile

Parabens are generally stable in formulations with a pH between 4 and 8.[9] The primary degradation pathway is the hydrolysis of the ester bond, which is accelerated under strongly acidic or, more significantly, alkaline conditions.[9][16] This reaction yields 4-hydroxybenzoic acid and ethylene glycol.[9] Studies on other parabens have shown that this hydrolysis is the main route of decomposition.[11] The rate of hydrolysis increases with the length of the alkyl chain.[2] While stable at room temperature for extended periods in appropriate formulations, exposure to high pH or elevated temperatures can lead to degradation, reducing preservative efficacy.[9][17]

Section 5: Implications for Research and Development

The physicochemical properties of this compound directly inform its application:

-

Formulation Development: Its moderate lipophilicity and potential for enhanced aqueous solubility (due to the extra hydroxyl group) make it a versatile preservative for both oil-in-water and water-in-oil emulsions. Knowledge of its pKa is crucial for developing formulations with an optimal pH that ensures both compound stability and antimicrobial activity.

-

Drug Delivery: For topical formulations, the LogP value suggests it can penetrate the stratum corneum. Its role as a preservative ensures the stability of active pharmaceutical ingredients (APIs) that might otherwise be susceptible to microbial degradation.[18]

-

Analytical Science: The defined melting point serves as a key parameter for identity and purity checks. The chromophore in the benzene ring allows for straightforward quantification using UV-spectrophotometry or HPLC-UV, as outlined in the solubility protocol.

Conclusion

This compound is a specialized paraben preservative whose physicochemical profile is defined by its aromatic core, phenolic hydroxyl group, and unique hydroxyethyl ester chain. Its solid-state stability, moderate lipophilicity, and anticipated aqueous solubility make it a valuable tool for formulation scientists. A thorough understanding and precise experimental determination of its core properties, particularly solubility and pKa, are fundamental to harnessing its capabilities effectively and ensuring the development of safe, stable, and efficacious pharmaceutical and cosmetic products.

References

-

Gaudineau, C., et al. (2012). Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man. PubMed. [Link]

-

Haseeb, S.D., et al. (2025). A review on synthesis of paraben and applications of preservatives. ResearchGate. [Link]

-

Farsa, O., et al. (2011). Hydrolysis and transesterification of parabens in an aqueous solution in the presence of glycerol and boric acid. ResearchGate. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 576920, 2-Hydroxyethyl 4-methylbenzoate. [Link]

-

MySkinRecipes. methyl 4-(2-hydroxyethyl)benzoate. [Link]

-

Phytosafe. OECD 105. [Link]

-

Djedid, M., et al. (2017). Stability study of parabens in pharmaceutical formulations containing Paracetamol or Carbocisteine by high-performance liquid chromtatography. ResearchGate. [Link]

-

Drouin, N., et al. (1995). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology. [Link]

-

OECD. Test No. 105: Water Solubility. [Link]

-

Legislation.gov.uk. a.6. water solubility. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

-

FILAB. Solubility testing in accordance with the OECD 105. [Link]

-

Ataman Kimya. METHYL 4-HYDROXYBENZOATE. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Optimizing Topical Formulations with 2-Hydroxyethyl Salicylate. [Link]

-

Wikipedia. 4-Hydroxybenzoic acid. [Link]

-

ChemSynthesis. ethyl 4-hydroxybenzoate. [Link]

-

Loba Chemie. ETHYL 4-HYDROXYBENZOATE. [Link]

-

Fun, H.K., et al. (2011). This compound. Acta Crystallographica Section E. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 578453, 2-Hydroxypropyl 4-hydroxybenzoate. [Link]

Sources

- 1. This compound | 2496-90-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. Metabolism of parabens (4-hydroxybenzoic acid esters) by hepatic esterases and UDP-glucuronosyltransferases in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. isotope.com [isotope.com]

- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-ヒドロキシ安息香酸2-ヒドロキシエチル | this compound | 2496-90-4 | 東京化成工業株式会社 [tcichemicals.com]

- 6. 4-Hydroxybenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 2-Hydroxypropyl 4-hydroxybenzoate | C10H12O4 | CID 578453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Hydroxyethyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 11. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 12. OECD 105 - Phytosafe [phytosafe.com]

- 13. legislation.gov.uk [legislation.gov.uk]

- 14. filab.fr [filab.fr]

- 15. downloads.regulations.gov [downloads.regulations.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Solubility of 2-Hydroxyethyl 4-hydroxybenzoate in Organic Solvents

Introduction

2-Hydroxyethyl 4-hydroxybenzoate, a paraben derivative, holds significant interest within the pharmaceutical and cosmetic industries due to its potential as a preservative and formulation excipient. A thorough understanding of its solubility in various organic solvents is paramount for its effective application, from initial synthesis and purification to the final formulation of drug delivery systems and consumer products. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, blending theoretical principles with practical experimental methodologies. We will explore the physicochemical properties of the molecule, delve into the factors governing its solubility, and present a detailed protocol for its empirical determination. This guide is intended for researchers, scientists, and drug development professionals seeking to harness the full potential of this compound.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting and interpreting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C9H10O4 | [1][2] |

| Molecular Weight | 182.17 g/mol | [1][2] |

| Appearance | Solid | [1] |

| CAS Number | 2496-90-4 | [1][3] |

The presence of both a hydroxyl group and an ester functional group, in addition to the aromatic ring, imparts a degree of polarity to the molecule, suggesting its potential for solubility in a range of polar and moderately polar organic solvents. The molecule's ability to act as both a hydrogen bond donor (from the hydroxyl groups) and acceptor (from the carbonyl and hydroxyl oxygens) will significantly influence its interactions with different solvent environments.

Solubility Profile in Organic Solvents

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, by examining the solubility of structurally similar compounds, such as other parabens (e.g., methylparaben, ethylparaben) and the parent compound, 4-hydroxybenzoic acid, we can infer a likely solubility profile.[4][5][6] The principle of "like dissolves like" serves as a guiding tenet here; solvents with similar polarity and hydrogen bonding capabilities to the solute are expected to be more effective.[7][8][9]

Estimated Solubility of this compound at Ambient Temperature

| Solvent | Polarity (Dielectric Constant) | Expected Solubility | Rationale |

| Methanol | 32.7 | High | Polar protic solvent, capable of strong hydrogen bonding. Similar parabens show high solubility.[5] |

| Ethanol | 24.5 | High | Polar protic solvent with good hydrogen bonding capacity. Ethylparaben is freely soluble in ethanol.[4][10] |

| Acetone | 20.7 | High | Polar aprotic solvent, can act as a hydrogen bond acceptor. Methylparaben readily dissolves in acetone. |

| Ethyl Acetate | 6.0 | Moderate | Moderately polar solvent with some hydrogen bond accepting capability. |

| Isopropanol | 19.9 | High | Polar protic solvent, similar to ethanol. |

| Acetonitrile | 37.5 | Moderate to High | Highly polar aprotic solvent. |

| Toluene | 2.4 | Low | Nonpolar aromatic solvent. |

| Hexane | 1.9 | Very Low | Nonpolar aliphatic solvent. |

| Chloroform | 4.8 | Low to Moderate | Weakly polar, can form weak hydrogen bonds. 4-hydroxybenzoic acid is slightly soluble in chloroform.[6] |

| Diethyl Ether | 4.3 | Moderate | Moderately polar aprotic solvent. 4-hydroxybenzoic acid is soluble in ether.[6] |

This table is an estimation based on the properties of structurally related compounds and theoretical principles. Experimental verification is crucial.

Theoretical Framework: Factors Influencing Solubility

The dissolution of a crystalline solute like this compound in a solvent is a thermodynamically driven process governed by the Gibbs free energy of solution (ΔG_sol). This process can be conceptually broken down into two main steps: the energy required to break the crystal lattice of the solute (lattice energy) and the energy released upon the interaction of the solute molecules with the solvent molecules (solvation energy). For dissolution to occur spontaneously, the overall change in Gibbs free energy must be negative.

Several theoretical models can be employed to predict and explain solubility. One of the most practical is the Hansen Solubility Parameters (HSP) approach.[11] HSP decomposes the total Hildebrand solubility parameter (δ) into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh). The principle is that substances with similar HSP values are more likely to be miscible.[11][12]

Hansen Solubility Parameters (HSP) and Solubility Prediction

Caption: Hansen Solubility Parameter (HSP) distance calculation for predicting solubility.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The equilibrium solubility method, often referred to as the shake-flask method, is a robust and widely accepted technique.[7]

Protocol: Equilibrium Solubility Determination by the Shake-Flask Method

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

2. Experimental Workflow:

Caption: Workflow for the experimental determination of equilibrium solubility.

3. Detailed Steps:

-

Step 1: Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Step 2: Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the samples for a sufficient duration (typically 24 to 72 hours) to ensure that equilibrium is reached.

-

Step 3: Sample Collection and Preparation: After equilibration, cease agitation and allow the excess solid to settle. Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately pass it through a syringe filter to remove any undissolved microparticles.

-

Step 4: Analysis:

-

HPLC Method: A reverse-phase HPLC method with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water is often suitable for analyzing parabens.[13] Detection is typically performed using a UV detector at a wavelength corresponding to the absorbance maximum of this compound.

-

UV-Vis Spectrophotometry: For a simpler, yet effective analysis, a UV-Vis spectrophotometer can be used. A calibration curve of known concentrations of the compound in the specific solvent must first be generated.[14]

-

-

Step 5: Data Interpretation: The concentration of this compound in the saturated solution is determined from the analytical measurement. This concentration represents the solubility of the compound in that particular solvent at the specified temperature.

Self-Validating System: To ensure the trustworthiness of the results, several control measures should be implemented:

-

Time to Equilibrium: Conduct a preliminary experiment to determine the minimum time required to reach equilibrium by taking samples at different time points until the concentration plateaus.

-

Purity of Materials: The purity of both the solute and the solvents should be confirmed prior to the experiment.

-

Temperature Control: Maintain a constant and accurately recorded temperature throughout the equilibration process.

-

Method Validation: The analytical method (HPLC or UV-Vis) must be validated for linearity, accuracy, and precision.[13]

Conclusion

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Improved Solubility Predictions in scCO2 Using Thermodynamics-Informed Machine Learning Models.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- How To Determine Solubility Of Organic Compounds?. Chemistry For Everyone - YouTube.

- How to determine the solubility of a substance in an organic solvent ?.

- Experiment: Solubility of Organic & Inorganic Compounds. Unknown Source.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Unknown Source.

- 2-Hydroxyethyl 4-methylbenzoate | C10H12O3 | CID 576920. PubChem - NIH.

- Solubility of organic compounds (video). Khan Academy.

- 2-Hydroxyethyl 4-hydroxybenzo

- Selected Methods of Analysis. Unknown Source.

- 2-Ethylhexyl p-hydroxybenzoate | C15H22O3 | CID 107377. PubChem - NIH.

- Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chrom

- HYDROXY BENZOATES ( Parabens) ANALYSIS METHODS OF FOOD ADDITIVES. Unknown Source.

- 4-hydroxybenzo

- Hansen solubility parameter. Wikipedia.

- Hansen solubility parameters. Stenutz.

- 2-Hydroxyethyl 4-hydroxybenzo

- METHYL 4-HYDROXYBENZOATE.

- 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739. Loba Chemie.

- This compound | 2496-90-4. Tokyo Chemical Industry Co., Ltd.(APAC).

- HSP Basics | Practical Solubility Science. Prof Steven Abbott.

- Summary of experimental solubility data of 4-hydroxybenzoic acid in....

- Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chrom

- Expanded solubility parameter approach.

- Surface Free Energy Components by Polar/Dispersion and Acid—Base Analyses; and Hansen Solubility Parameters for Various Polymers (sort by hansen hydro). Diversified Enterprises.

- Analytical Chemistry. Unknown Source.

- 2-Hydroxyethyl 4-hydroxybenzo

- Methyl 4-hydroxybenzoate Product Number H5501 Store at Room Temperature Product Description Molecular Formula: C8H8O3 Molecul. Sigma-Aldrich.

- Ethyl 4-hydroxybenzo

- Ethylparaben | C9H10O3 | CID 8434. PubChem - NIH.

- Ethyl p-hydroxybenzoate | Drug Information, Uses, Side Effects, Chemistry. Unknown Source.

- Does anyone have a synthetic procedure for this compound ?.

- 4-Hydroxybenzoic Acid | C7H6O3 | CID 135. PubChem.

- Ethyl 4-hydroxybenzoate, 99% 100 g | Buy Online. Thermo Scientific Chemicals.

- Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test.

- Ethyl 2-hydroxy-4-methylbenzo

- Methylparaben | C8H8O3 | CID 7456. PubChem - NIH.

- 2496-90-4|2-Hydroxyethyl 4-hydroxybenzo

Sources

- 1. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-Hydroxyethyl 4-hydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 2496-90-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. 120-47-8 CAS | ETHYL 4-HYDROXYBENZOATE | Laboratory Chemicals | Article No. 03739 [lobachemie.com]

- 5. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxybenzoic Acid | C7H6O3 | CID 135 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. chem.ws [chem.ws]

- 9. Khan Academy [khanacademy.org]

- 10. Ethyl 4-hydroxybenzoate, 99% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 12. Hansen solubility parameters [stenutz.eu]

- 13. Selective and quantitative analysis of 4-hydroxybenzoate preservatives by microemulsion electrokinetic chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydroxy Benzoates ( Parabens) ANALYSIS METHODS OF FOOD ADDITIVES - LeafConAgro [leafconagro.com]

Navigating the Uncharted Territory: An In-depth Technical Guide to the Presumed Antimicrobial Spectrum of 2-Hydroxyethyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting a Course Through a Data Void

In the vast landscape of antimicrobial research, the exploration of novel compounds is paramount. 2-Hydroxyethyl 4-hydroxybenzoate, a lesser-known ester of p-hydroxybenzoic acid, presents a compelling yet enigmatic profile. As a member of the paraben family, a class of compounds renowned for their preservative and antimicrobial properties, it is logical to hypothesize its bioactivity. However, a comprehensive review of the existing scientific literature reveals a conspicuous absence of direct studies on its specific antimicrobial spectrum.

This technical guide is structured to address this knowledge gap. It will not present non-existent data. Instead, it will provide a robust theoretical framework based on the well-documented antimicrobial activities of its structural analogs—the parabens. This document will serve as a foundational resource for researchers poised to undertake the inaugural investigations into the antimicrobial efficacy of this compound. We will delve into the established principles of paraben microbiology, propose a rigorous experimental roadmap for its evaluation, and equip the reader with the necessary protocols to pioneer this unexplored area.

Section 1: Unveiling the Molecule: this compound

This compound is the ester formed from the condensation of p-hydroxybenzoic acid and ethylene glycol. Its chemical structure, featuring the characteristic p-hydroxybenzoic acid backbone, firmly places it within the paraben class of compounds.

The defining feature of parabens is the esterification of the carboxylic acid group of p-hydroxybenzoic acid with various alcohols. The nature of this alcohol moiety is a critical determinant of the compound's physicochemical properties, such as solubility and partitioning behavior, which in turn influence its antimicrobial potency. It is the interplay between the hydrophilic phenolic group and the lipophilic ester side chain that dictates the molecule's interaction with microbial cells.

Section 2: The Paraben Precedent: An Inferred Antimicrobial Spectrum

Given the dearth of specific data for this compound, we must extrapolate from the extensive body of research on its close chemical relatives. Parabens, as a class, exhibit a broad spectrum of antimicrobial activity, although they are generally more effective against fungi and Gram-positive bacteria than Gram-negative bacteria.

General Efficacy Trends:

-

Antifungal Activity: Parabens are particularly effective as fungistatic agents, inhibiting the growth of a wide range of molds and yeasts. This has led to their widespread use as preservatives in cosmetics, pharmaceuticals, and food products.

-

Antibacterial Activity: Their efficacy against bacteria is more nuanced. They demonstrate greater activity against Gram-positive bacteria, such as Staphylococcus aureus, compared to Gram-negative bacteria like Escherichia coli. The outer membrane of Gram-negative bacteria is thought to present a significant barrier to paraben penetration.

The antimicrobial activity of parabens generally increases with the length of the alkyl chain of the ester group. However, this increased potency is often accompanied by a decrease in water solubility, which can limit their application. The hydroxyethyl group in this compound introduces a polar hydroxyl (-OH) group, which may enhance its water solubility compared to its non-hydroxylated counterpart, ethylparaben. This structural modification could have a significant and, as yet, uncharacterized impact on its antimicrobial profile.

Comparative Antimicrobial Activity of Common Parabens (A Surrogate Data Set)

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for commonly studied parabens against a selection of microorganisms. This data is presented to provide a comparative context for the anticipated activity of this compound.

| Microorganism | Methylparaben (mg/mL) | Ethylparaben (mg/mL) | Propylparaben (mg/mL) | Butylparaben (mg/mL) |

| Staphylococcus aureus | 4 | 2 | 1 | 0.5 |

| Escherichia coli | 2 | 1 | 0.5 | 0.25 |

| Aspergillus niger | 1 | 0.5 | 0.25 | 0.125 |

| Candida albicans | 1 | 0.5 | 0.25 | 0.125 |

Note: These values are approximate and can vary depending on the specific strain and testing conditions. Data is compiled from various sources on paraben antimicrobial activity.

Section 3: Postulated Mechanism of Action

The precise mechanism of antimicrobial action for parabens is not fully elucidated but is believed to be multi-targeted. The prevailing hypothesis suggests that their primary mode of action involves the disruption of microbial cell membrane integrity and function.

Key Postulated Mechanisms:

-

Membrane Disruption: Parabens are thought to partition into the lipid bilayer of the microbial cell membrane, disrupting its structure and increasing its permeability. This leads to the leakage of essential intracellular components, such as ions and metabolites, ultimately resulting in cell death.

-

Inhibition of Cellular Respiration: There is evidence to suggest that parabens can interfere with key metabolic processes, including the electron transport chain, thereby inhibiting cellular respiration and ATP synthesis.

-

Enzyme Inhibition: Parabens may also inhibit the activity of essential enzymes within the microbial cell, further disrupting cellular function.

Caption: Postulated multi-targeted mechanism of action for parabens.

Section 4: A Framework for Discovery: Experimental Protocols

To definitively characterize the antimicrobial spectrum of this compound, a systematic and rigorous experimental approach is required. The following protocols are provided as a comprehensive guide for researchers.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and widely accepted technique for determining MIC values.

Step-by-Step Protocol for Broth Microdilution:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) at a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates: Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi into each well of a 96-well microtiter plate.

-

Serial Dilutions: Add 50 µL of the stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. The final well in each row will serve as a growth control (no compound).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 50 µL of the standardized inoculum to each well, bringing the total volume to 100 µL.

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 35°C for 18-24 hours for most bacteria).

-

Reading the Results: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).

Caption: Experimental workflow for MIC determination by broth microdilution.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Step-by-Step Protocol for MBC/MFC Determination:

-

Perform MIC Assay: Follow the broth microdilution protocol as described above.

-

Subculturing: After determining the MIC, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

-

Incubation: Incubate the agar plates under appropriate conditions to allow for the growth of any surviving microorganisms.

-

Reading the Results: The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.

Section 5: The Path Forward: A Call for Empirical Investigation

The antimicrobial potential of this compound remains a compelling but unproven hypothesis. This guide has synthesized the available knowledge on its structural class, the parabens, to provide a foundational understanding and a clear experimental path forward.

It is imperative that the scientific community undertakes the necessary research to empirically determine the antimicrobial spectrum of this compound. Such studies will not only fill a critical knowledge gap but also potentially unveil a novel preservative or therapeutic agent. The protocols and theoretical framework presented herein are intended to catalyze and guide these pioneering efforts.

References

Due to the lack of direct studies on this compound, the following references pertain to the general antimicrobial properties of parabens and standard microbiological testing methodologies.

- Soni, M. G., Burdock, G. A., Taylor, S. L., & Greenberg, N. A. (2001). Safety assessment of propyl paraben: a review of the published literature. Food and Chemical Toxicology, 39(6), 513-532.

- Clinical and Laboratory Standards Institute (CLSI). (2020). M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition.

- Clinical and Laboratory Standards Institute (CLSI). (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition.

- Fransway, A. F., Salter, S. A., & Freeman, T. M. (2008). Parabens.

- Peng, X., Yu, Y., & Li, H. (2018). Recent progress in the study of the bioactivities of parabens. Environmental Science and Pollution Research, 25(1), 1-11.

2-Hydroxyethyl 4-hydroxybenzoate CAS number 2496-90-4

An In-Depth Technical Guide to 2-Hydroxyethyl 4-hydroxybenzoate (CAS: 2496-90-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 2496-90-4, is a chemical compound belonging to the paraben family. Parabens, which are esters of p-hydroxybenzoic acid, are widely recognized for their preservative properties against a broad spectrum of microorganisms. This guide provides a comprehensive technical overview of this compound, including its chemical and physical properties, synthesis methodologies, analytical techniques, metabolic pathways, toxicological profile, and potential applications. As a member of the paraben class, understanding its specific characteristics is crucial for researchers in drug development, materials science, and toxicology.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular formula of C₉H₁₀O₄ and a molecular weight of 182.17 g/mol [1]. Its structure features a benzene ring substituted with a hydroxyl group and an ester group, the latter of which is further functionalized with a terminal hydroxyl group. This dual hydroxyl functionality may impart unique solubility and reactivity characteristics compared to other common parabens.

| Property | Value | Source |

| CAS Number | 2496-90-4 | [1] |

| Molecular Formula | C₉H₁₀O₄ | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Physical Form | Solid | [1] |

| SMILES | OCCOC(=O)c1ccc(O)cc1 | [1] |

| InChI | 1S/C9H10O4/c10-5-6-13-9(12)7-1-3-8(11)4-2-7/h1-4,10-11H,5-6H2 | [1] |

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic strategies, primarily involving the esterification of 4-hydroxybenzoic acid. The presence of two hydroxyl groups with different reactivities (phenolic vs. alcoholic) in the starting materials and product necessitates careful consideration of reaction conditions to achieve the desired product selectively and in high yield.

Direct Esterification

A straightforward approach involves the direct esterification of 4-hydroxybenzoic acid with an excess of ethylene glycol in the presence of an acid catalyst, such as sulfuric acid. The use of excess ethylene glycol helps to favor the formation of the monoester over the diester.

Experimental Protocol: Direct Esterification

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1 equivalent of 4-hydroxybenzoic acid, 2 equivalents of ethylene glycol, and a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

-

Add a suitable solvent, such as tetrahydrofuran (THF), to dissolve the reactants.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield pure this compound[2].

Sources

- 1. US20160204468A1 - Solid electrolyte composition, binder for all-solid-state secondary batteries, and electrode sheet for batteries and all-solid-state secondary battery each using said solid electrolyte composition - Google Patents [patents.google.com]

- 2. (-)-CATECHIN GALLATE | 130405-40-2 [chemicalbook.com]

A Technical Guide to the Thermal Stability and Degradation of 2-Hydroxyethyl 4-hydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

This technical guide provides a comprehensive overview of the thermal stability and potential degradation pathways of 2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family. While specific experimental thermal analysis data for this compound is not extensively available in public literature, this guide synthesizes information from structurally related p-hydroxybenzoic acid esters to postulate its thermal behavior. We will explore the likely degradation mechanisms, recommend robust analytical methodologies for stability assessment, and provide insights into the kinetic analysis of its decomposition. This document is intended to serve as a foundational resource for researchers and professionals engaged in the development and quality control of formulations containing this compound.

Introduction: Understanding the Context of Thermal Stability

This compound, also known as 2-hydroxyethylparaben, belongs to the class of p-hydroxybenzoic acid esters, commonly referred to as parabens.[1] These compounds are widely utilized as preservatives in cosmetics, pharmaceuticals, and food products due to their broad-spectrum antimicrobial activity.[2] The efficacy and safety of any formulation are intrinsically linked to the stability of its constituents. Thermal stability is a critical parameter, as exposure to elevated temperatures during manufacturing, storage, or transport can lead to degradation, potentially compromising the product's preservative capacity and leading to the formation of unknown or undesirable byproducts.

The molecular structure of this compound, featuring both an ester linkage and a free phenolic hydroxyl group, presents several potential sites for thermal decomposition. Understanding its behavior under thermal stress is therefore paramount for ensuring product quality, safety, and regulatory compliance.

Postulated Thermal Degradation Pathways

Based on the thermal degradation studies of p-hydroxybenzoic acid (PHBA) and other parabens, two primary degradation pathways can be proposed for this compound.[1][2][3]

Pathway A: Ester Hydrolysis followed by Decarboxylation

This pathway is analogous to the well-documented microbial degradation of parabens.[1][2] While initiated by different means (thermal energy versus enzymatic action), the chemical transformations are likely to be similar.

-

Step 1: Hydrolysis of the Ester Bond. The ester linkage is susceptible to cleavage, yielding p-hydroxybenzoic acid (PHBA) and ethylene glycol. This reaction is likely to be the initial and rate-determining step in this pathway.

-

Step 2: Decarboxylation of p-Hydroxybenzoic Acid. The resulting PHBA is known to be thermally unstable and can undergo decarboxylation to produce phenol and carbon dioxide.[3]

Pathway B: Direct Decarboxylation

It is also conceivable that under certain conditions, particularly at higher temperatures, the molecule could undergo direct decarboxylation without prior hydrolysis of the ester group. This would lead to the formation of 2-hydroxyethyl phenyl ether and carbon dioxide.

The following diagram illustrates these two potential degradation pathways:

Caption: Proposed thermal degradation pathways of this compound.

Analytical Methodologies for Stability Assessment

A robust assessment of thermal stability requires a multi-faceted analytical approach. The following techniques are recommended for a comprehensive evaluation.

Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are cornerstone techniques for probing the thermal stability of materials.[4][5]

-

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5] This technique is invaluable for determining the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of mass loss at different stages.

-

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[4] It can detect thermal events such as melting, crystallization, and decomposition, providing information on the enthalpy changes associated with these processes.

The following table summarizes the expected information from TGA and DSC analysis:

| Analytical Technique | Parameter Measured | Information Gained |

| Thermogravimetric Analysis (TGA) | Mass change vs. Temperature | Onset of decomposition, thermal stability range, decomposition kinetics. |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Melting point, enthalpy of fusion, decomposition temperature and enthalpy. |

Chromatographic Analysis of Degradation Products

To identify and quantify the degradation products, chromatographic techniques are indispensable.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for separating and quantifying the parent compound and its non-volatile degradation products like PHBA and phenol.[6]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile degradation products.[6] Derivatization may be necessary for polar analytes to improve their chromatographic behavior.

Experimental Protocols for Thermal Stability Studies

The following protocols outline a systematic approach to evaluating the thermal stability of this compound.

Protocol for Thermogravimetric Analysis (TGA)

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a TGA crucible.

-

Instrument Setup:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min.

-

Heating Rate: A typical heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used for kinetic analysis.[7]

-

Temperature Range: 25 °C to 600 °C.

-

-

Data Analysis:

-

Determine the onset temperature of decomposition (Tonset).

-

Determine the temperature of maximum decomposition rate (Tmax) from the first derivative of the TGA curve (DTG).

-

Calculate the percentage of mass loss at each decomposition step.

-

Protocol for Differential Scanning Calorimetry (DSC)

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan and hermetically seal it.

-

Instrument Setup:

-

Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.

-

Heating Rate: 10 °C/min.

-

Temperature Program:

-

Heat from 25 °C to a temperature above the melting point (e.g., 160 °C) to observe the melting endotherm.

-

Cool to 25 °C.

-

Reheat to a higher temperature (e.g., 400 °C) to observe any decomposition exotherms.

-

-

-

Data Analysis:

-

Determine the melting point (Tm) and enthalpy of fusion (ΔHf).

-

Determine the onset temperature and enthalpy of decomposition.

-

Protocol for Forced Degradation Study and HPLC Analysis

-

Stress Conditions:

-

Thermal Stress: Store samples of this compound in solution and as a solid at elevated temperatures (e.g., 60 °C, 80 °C, 100 °C) for defined periods.

-

-

Sample Preparation for HPLC:

-

At each time point, dissolve a known amount of the stressed solid sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Dilute the stressed liquid samples to an appropriate concentration.

-

-

HPLC Method:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or phosphoric acid).

-

Detection: UV detector at a wavelength where the parent compound and expected degradation products absorb (e.g., 254 nm).

-

Quantification: Use a validated method with reference standards for this compound, PHBA, and phenol.

-

The following diagram illustrates the experimental workflow for assessing thermal stability:

Caption: Experimental workflow for thermal stability assessment.

Kinetic Analysis of Thermal Decomposition

The data obtained from non-isothermal TGA experiments at multiple heating rates can be used to determine the kinetics of thermal decomposition, including the activation energy (Ea).[8] Model-free isoconversional methods, such as the Flynn-Wall-Ozawa (FWO) and Kissinger-Akahira-Sunose (KAS) methods, are recommended as they do not assume a specific reaction model.[8] The activation energy provides a quantitative measure of the thermal stability of the compound.

Conclusion

While direct experimental data on the thermal degradation of this compound is limited, a scientifically sound understanding of its stability can be inferred from the behavior of structurally analogous compounds. The primary degradation pathways are postulated to be ester hydrolysis followed by decarboxylation, or direct decarboxylation. A comprehensive assessment of its thermal stability should employ a combination of thermoanalytical and chromatographic techniques. The protocols and theoretical framework provided in this guide offer a robust starting point for researchers and professionals to ensure the quality, safety, and efficacy of products containing this compound. Further experimental studies are warranted to definitively elucidate its thermal degradation profile.

References

-

J Am Oil Chem Soc (2020). Thermal Degradation of p‐Hydroxybenzoic Acid in Macadamia Nut Oil, Olive Oil, and Corn Oil. [Link]

-

Knight, G. J. (1986). The Thermal Degradation of Some Polymers Based Upon p-Hydroxybenzoic Acid. Polymer International. [Link]

-

Review on life cycle of parabens: synthesis, degradation, characterization and safety analysis. (2018). SciSpace. [Link]

-

Musaev, F.N., Nadzhafov, G.N., & Mamedov, Kh. S. (1986). Thermal decomposition of metal p-hydroxybenzoates. Koordinatsionnaya Khimiya. [Link]

-

Identifying potential paraben transformation products and evaluating changes in toxicity as a result of transformation. (2022). National Institutes of Health. [Link]

-

DSC and TGA Analysis. Mtoz Biolabs. [Link]

-

Paraben Compounds—Part II: An Overview of Advanced Oxidation Processes for Their Degradation. (2021). MDPI. [Link]

-

Review on Life Cycle of Parabens: Synthesis, Degradation, Characterization and Safety Analysis. (2018). ResearchGate. [Link]

-

Kinetics of Degradation of the Parabens. (1976). Semantic Scholar. [Link]

-

Instrumentation: TGA and DSC Thermal Analysis. RJ Lee Group. [Link]

-

Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2023). MDPI. [Link]

-

analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. (2023). SciELO. [Link]

-

Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate. [Link]

-

Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. (2001). National Institutes of Health. [Link]

-

Determination of Kinetic Parameters for Thermal Decomposition of Phenolic Ablative Materials by Multiple Heating Rate Method. (1984). DTIC. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. DSC and TGA Analysis | MtoZ Biolabs [mtoz-biolabs.com]

- 5. rjleegroup.com [rjleegroup.com]

- 6. scispace.com [scispace.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Preservative Mechanism of 2-Hydroxyethyl 4-hydroxybenzoate

Abstract

This technical guide provides a comprehensive examination of the preservative mechanism of 2-Hydroxyethyl 4-hydroxybenzoate, a member of the paraben family of antimicrobial agents. While direct mechanistic studies on this specific molecule are not extensively published, this paper synthesizes the well-established principles of paraben antimicrobial action to construct a scientifically rigorous and inferred mechanism. We will delve into the physicochemical properties of this compound, its probable interactions with microbial cells, and the key molecular targets that lead to the inhibition of microbial growth and eventual cell death. Furthermore, this guide furnishes detailed experimental protocols for the evaluation of its preservative efficacy, offering researchers and drug development professionals a robust framework for their own investigations.

Introduction: The Role of Preservatives in Pharmaceutical and Cosmetic Formulations

Pharmaceutical and cosmetic products, particularly those with high water content, are susceptible to microbial contamination. This contamination can lead to product spoilage, loss of therapeutic efficacy, and most critically, pose a significant health risk to the consumer. Antimicrobial preservatives are therefore essential excipients incorporated into these formulations to prevent the proliferation of bacteria, yeast, and mold.

This compound (CAS No: 2496-90-4) belongs to the paraben class of preservatives, which are esters of p-hydroxybenzoic acid.[1] Parabens have a long history of safe and effective use in a wide range of products due to their broad-spectrum antimicrobial activity, chemical stability over a wide pH range, and cost-effectiveness.[2][3] This guide will focus on elucidating the core mechanisms by which this compound is believed to exert its preservative action.

Physicochemical Properties of this compound

Understanding the chemical and physical properties of a preservative is fundamental to comprehending its mechanism of action and its performance in a formulation.

| Property | Value | Source |

| Chemical Name | This compound | |

| CAS Number | 2496-90-4 | [1] |

| Molecular Formula | C9H10O4 | [1] |

| Molecular Weight | 182.17 g/mol | [1] |

| Appearance | White solid | [4] |

| Melting Point | 141 °C | [4] |

| SMILES | OCCOC(=O)c1ccc(O)cc1 | [1] |

The structure of this compound features a p-hydroxybenzoic acid core esterified with a 2-hydroxyethanol moiety. The presence of the hydroxyl group on the ethyl chain increases its hydrophilicity compared to parabens with simple alkyl chains of similar length. This property can influence its partitioning between the aqueous and oil phases of a formulation, as well as its interaction with microbial cell membranes.

Inferred Mechanism of Antimicrobial Action

The antimicrobial activity of parabens is not attributed to a single, specific mode of action but rather a multi-targeted approach that disrupts essential cellular processes in microorganisms. The mechanism of this compound can be inferred from the extensive research on other parabens like methyl-, propyl-, and butylparaben. The antimicrobial efficacy of parabens generally increases with the length of the alkyl chain, a trend linked to their lipid solubility and ability to partition into microbial cell membranes.[5][6]

The proposed multi-pronged mechanism of action is as follows:

3.1. Disruption of Microbial Cell Membrane Integrity and Function

The primary target of parabens is believed to be the microbial cell membrane. Their amphipathic nature allows them to intercalate into the phospholipid bilayer of the cell membrane. This insertion disrupts the membrane's fluidity and integrity.

This disruption leads to:

-

Increased Membrane Permeability: The compromised membrane allows for the leakage of essential intracellular components such as ions (e.g., K+), nucleotides, and amino acids.

-

Inhibition of Membrane-Bound Enzymes: Many crucial enzymes, including those involved in cellular respiration and transport, are embedded within the cell membrane. The presence of parabens can alter the membrane environment, leading to the inhibition of these enzymes.

-

Disruption of Electron Transport Chain: By interfering with the membrane's structure, parabens can disrupt the electron transport chain, which is vital for ATP synthesis. This leads to a depletion of cellular energy.

The cytotoxic action of parabens may be linked to mitochondrial failure, induced by membrane permeability transition, leading to mitochondrial depolarization and a depletion of cellular ATP.[7]

3.2. Inhibition of Nucleic Acid Synthesis